molecular formula C16H14N2O4S B11588242 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid

3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid

Cat. No.: B11588242
M. Wt: 330.4 g/mol
InChI Key: LSNHATUUMMMACX-UHFFFAOYSA-N
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Description

3-[5-(Naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid is a chemical research reagent featuring a thiazolidine-2,4-dione (TZD) core scaffold. This structure is a privileged motif in medicinal chemistry, known for yielding compounds with a broad spectrum of biological activities. While specific data on this exact molecule is evolving, research on highly analogous structures provides strong direction for its investigation. Thiazolidine-2,4-dione derivatives are widely investigated for their potential in metabolic disease research , with some showing significant antihyperglycemic activity in preclinical models. Furthermore, this class of compounds has demonstrated promise in infectious disease research, exhibiting antibacterial and notable antimycobacterial properties against Mycobacterium tuberculosis strains, including those that are drug-resistant . Beyond these areas, TZD-based molecules are active subjects in oncology and immunology research. Related compounds have been studied for their antitumor effects and for their ability to modulate immune responses, including anti-inflammatory and anti-allergic activities characterized by the reduction of immunoglobulins (IgE, IgA, IgM) and pro-inflammatory cytokines (IL-2, TNF-α) . The naphthylamino substituent in this particular compound may influence its binding affinity and selectivity, making it a valuable candidate for hit-to-lead optimization and polypharmacological studies. Researchers can utilize this compound to explore its mechanism of action, which may involve targets such as PPARγ, as seen in other TZD derivatives . This product is intended for research and development use in a laboratory setting only. It is not intended for use in humans or animals for diagnostic, therapeutic, or any other veterinary or clinical applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H14N2O4S/c19-13(20)8-9-18-15(21)14(23-16(18)22)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14,17H,8-9H2,(H,19,20)

InChI Key

LSNHATUUMMMACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3C(=O)N(C(=O)S3)CCC(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Protocol

  • Preparation of 1-Bromoacetylnaphthalene :

    • 1-Acetylnaphthalene (0.02 mol) is brominated in chloroform (20 mL) with bromine (0.04 mol) to yield 1-bromoacetylnaphthalene (85% yield).

    • Physical Data : Melting point = 177–179°C, IR: 1702 cm⁻¹ (C=O), 1554 cm⁻¹ (C=C).

  • Formation of Thiosemicarbazone Intermediate :

    • 1-Bromoacetylnaphthalene reacts with substituted benzaldehyde thiosemicarbazones in ethanol. For example:

      • Reaction with 4-nitrophenyl thiosemicarbazone yields intermediate 2 (65% yield).

    • Key Observations : The reaction requires reflux conditions (1–2 hours).

  • Cyclization with Thioglycolic Acid :

    • Intermediate 2 is refluxed with thioglycolic acid in dioxane using ZnCl₂ as a catalyst. This forms the thiazolidinone core with the naphthalen-1-ylamino group at position 5 and the propanoic acid side chain at position 3.

    • Yield : 48–82% depending on substituents.

Data Table: Representative Physical Properties

CompoundMelting Point (°C)Yield (%)IR Peaks (cm⁻¹)
TA1 188–190653261 (N–H), 1627 (C=N)
TA2 167–169851702 (C=O), 1554 (C=C)

Core Synthesis via Chloroacetyl Chloride and Ammonium Thiocyanate

This method, reported for 2-(naphthalen-1-ylamino)thiazol-4(5H)-one intermediates, offers a route to the thiazolidinone scaffold.

Procedure

  • Synthesis of 2-Chloro-N-(naphthalen-1-yl)acetamide (16) :

    • 1-Naphthylamine (5.0 g, 34.92 mmol) reacts with chloroacetyl chloride (5.6 mL, 70.41 mmol) in acetone.

    • Yield : 76% after purification.

    • 1H NMR (CDCl₃) : δ 8.77 (brs, NH), 7.99–7.51 (naphthalene protons), 4.35 (s, CH₂).

  • Cyclization to Form Thiazolidinone (17) :

    • 16 is refluxed with NH₄SCN (49.26 mmol) in ethanol for 24 hours.

    • Yield : 81% after filtration and washing.

    • 13C NMR (DMSO-d₆) : δ 175.2 (C=O), 158.7 (C=N), 34.8 (CH₂).

  • Introduction of Propanoic Acid Side Chain :

    • Intermediate 17 undergoes Michael addition with acrylic acid derivatives (e.g., methyl acrylate) in the presence of K₂CO₃.

    • Conditions : 100°C, 10 hours.

    • Product : 3-[2-oxoquinolin-1(2H)-yl]propanoic acid analogs (81–88% yield).

Alternative Routes: Thiourea Derivatives and Ethyl Chloroacetate

A method from oxazolidinone synthesis can be adapted for thiazolidinone formation.

Steps

  • Reaction of Thiourea with Ethyl Chloroacetate :

    • Thiourea derivatives (0.001 mol) react with ethyl chloroacetate in ethanol under reflux for 4 hours.

    • Yield : 76–87% for thiazolidinone intermediates.

  • Hydrolysis to Propanoic Acid :

    • The ester group in the intermediate is hydrolyzed using NaOH in aqueous ethanol.

    • Condition : 25°C, 10 hours.

Physical Properties of Thiazolidinone Derivatives

CompoundMelting Point (°C)Molecular WeightYield (%)
8A 288–29028732
8B 167–16932841

Functionalization via Hydrazide Intermediates

Hydrazine derivatives enable further functionalization of the thiazolidinone core.

Procedure

  • Synthesis of Hydrazide (3) :

    • 2-(1,2-Benzothiazol-3-yl)propanoic acid ethyl ester reacts with hydrazine hydrate in methanol.

    • Yield : High (94% for analogous compounds).

  • Condensation with Aldehydes :

    • Hydrazide 3 reacts with aromatic aldehydes (e.g., 4-formylphenyl acetate) in ethanol with acetic acid.

    • Yield : 48–82% for Schiff bases.

  • Cyclization with Sulfanylacetic Acid :

    • Schiff bases are refluxed with sulfanylacetic acid in toluene under N₂.

    • Yield : 56–90% for thiazolidinone derivatives.

Critical Analysis and Challenges

  • Regioselectivity : Ensuring the naphthalen-1-ylamino group occupies position 5 requires careful control of reaction conditions, such as catalyst choice (e.g., ZnCl₂).

  • Solubility : Propanoic acid side chains improve aqueous solubility, aiding biological evaluation.

  • Purification : Recrystallization from ethanol or dioxane is essential for isolating pure products.

Comparative Table of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Thiosemicarbazone Cyclization1-Bromoacetylnaphthalene, thioglycolic acid65–82Direct naphthalen-1-ylamino installationRequires ZnCl₂ catalyst
Chloroacetyl Chloride RouteNH₄SCN, ethanol, K₂CO₃76–81High regioselectivityMulti-step synthesis
Thiourea DerivativesEthyl chloroacetate, NaOH76–87Simplified ester hydrolysisLimited substituent diversity

Chemical Reactions Analysis

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to form esters, enhancing lipid solubility for pharmaceutical applications.

  • Amide Formation : Couples with amines via carbodiimide-mediated reactions (e.g., DCC), generating bioactive amide derivatives.

Thiazolidine Ring

  • Ring-Opening : Susceptible to nucleophilic attack at the C2 position under basic conditions, forming open-chain thioamide intermediates .

  • Oxidation : The 2,4-dioxo configuration is stable but can undergo further oxidation under strong agents (e.g., KMnO₄), leading to sulfoxide or sulfone derivatives.

Naphthalen-1-ylamino Group

  • Electrophilic Substitution : Undergoes nitration or sulfonation at the naphthalene ring’s reactive positions (e.g., para to the amino group).

  • Diazo Coupling : Forms azo dyes with diazonium salts, useful for spectroscopic tracking in biological studies .

Biological Interactions as Chemical Reactions

The compound inhibits aldosterone synthase (CYP11B2) and aromatase (CYP19A1) via:

  • Competitive Binding : The thiazolidine ring mimics steroid substrates, blocking enzyme active sites.

  • Covalent Modification : The propanoic acid side chain may form hydrogen bonds with catalytic residues, enhancing binding affinity.

Comparative Reactivity of Analogues

CompoundStructural DifferenceReactivity Contrast
5-(Naphthalen-1-ylmethylidene)-1,3-thiazolidine-2,4-dioneLacks propanoic acidLower solubility; reduced enzyme inhibition
2-(4-Chloro-3-nitrophenyl)thiazolidineSimpler aryl groupLimited electrophilic substitution due to nitro group

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

  • Photodegradation : UV exposure induces cleavage of the thiazolidine ring, forming naphthylamine and succinic acid derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid exhibits various biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, derivatives have shown promising results against human cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling proteins involved in cell cycle regulation .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Various derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation . The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines.

Case Studies

A few notable case studies highlight the effectiveness and applications of 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid:

  • Case Study on Anticancer Activity :
    • Study Design : A series of synthesized derivatives were tested on HCT-116 cancer cells.
    • Results : Out of 25 compounds tested, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .
    • : This study supports the potential use of this compound in cancer therapeutics.
  • Case Study on Antibacterial Efficacy :
    • Study Design : Evaluation against a panel of bacterial strains.
    • Results : Compounds derived from this structure showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    • : These findings suggest that further development could lead to new antibacterial agents.

Mechanism of Action

The mechanism by which 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase polarity, while electron-donating groups (e.g., methoxy in ) enhance lipophilicity.
  • Solubility : Hydrophilic substituents (e.g., hydroxy in ) improve aqueous solubility, critical for bioavailability.
  • Biological Interactions: Bulky substituents like naphthalen-1-ylamino may enhance target specificity but reduce solubility compared to smaller groups like benzylidene .

Structural and Spectral Characterization

  • NMR/IR : Key signals include C=O stretches (~1700 cm⁻¹) for the thiazolidinedione ring and carboxylic acid .
  • Mass Spectrometry : Molecular ion peaks confirm molecular weights (e.g., m/z 295.03 for ).

Biological Activity

The compound 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and agricultural applications. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular structure of 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can be represented as follows:

C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and its effects on plant growth.

Antimicrobial Activity

Research has shown that derivatives of thiazolidinediones exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid have demonstrated effectiveness against drug-resistant strains of bacteria and fungi:

  • Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics .
  • Antifungal Activity : In vitro studies indicate that related thiazole derivatives possess antifungal properties against multidrug-resistant Candida species. The presence of naphthalene moieties in these compounds enhances their efficacy .

Agricultural Applications

Beyond its antimicrobial properties, this compound has been studied for its effects on plant growth. Notably, it was found to promote the growth of rapeseed plants, increasing both seed yield and oil content . This suggests a potential application in agricultural practices as a growth stimulant.

Case Studies

Several studies have highlighted the biological activities associated with thiazolidinedione derivatives:

  • Study on Antimicrobial Properties : A study synthesized various thiazole derivatives, including those with naphthalene substitutions, and evaluated their antimicrobial activity. Results indicated that compounds with specific structural features exhibited enhanced antibacterial and antifungal activities compared to standard treatments .
  • Agricultural Impact Study : Another investigation focused on the effect of thiazolidinedione derivatives on crop yield. The findings demonstrated that 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid significantly increased the growth parameters of rapeseed plants, suggesting its utility as a biostimulant in agriculture .

Data Table: Biological Activity Summary

Activity Type Pathogen/Plant Effect Observed Reference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEnterococcus faeciumEffective against resistant strains
AntifungalCandida aurisBroad-spectrum antifungal activity
Plant Growth PromotionRapeseedIncreased seed yield and oil content

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, thiazolidinone derivatives are often prepared by reacting thiosemicarbazides with α-haloketones under reflux conditions (e.g., acetone or ethanol at 80–100°C). Subsequent nucleophilic substitution with naphthylamine derivatives introduces the naphthalen-1-ylamino group. Purification via recrystallization (methanol or propanol) ensures high purity .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodological Answer : Structural validation employs a combination of ¹H NMR , ¹³C NMR , and IR spectroscopy . Key spectral markers include:

  • ¹H NMR : Resonances for naphthalene protons (δ 7.2–8.5 ppm) and thiazolidinone NH (δ 10–12 ppm).
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹).
    Elemental analysis (C, H, N, S) is used to confirm stoichiometric ratios, with deviations <0.4% .

Q. What purification techniques are effective for intermediates?

  • Methodological Answer : Recrystallization from polar solvents (e.g., methanol or propanol) is preferred for intermediates. For example, derivatives with aromatic substituents (e.g., 4-fluorophenyl) show improved solubility in acetic acid, enabling pH-controlled precipitation (pH ~5) to isolate pure solids .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in thiazolidinones).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography for definitive stereochemical assignments .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance from naphthalene groups reduces reactivity. Mitigation approaches:

  • Microwave-assisted synthesis to enhance reaction rates.
  • Catalytic additives (e.g., DMAP or KI) to stabilize transition states.
  • Solvent optimization : DMF or DMSO improves solubility of aromatic intermediates .

Q. How to design bioactivity assays for antimycobacterial screening?

  • Methodological Answer : Use Mycobacterium tuberculosis H37Rv strains in microplate alamarBlue assays. Key steps:

  • Prepare compound dilutions (0.1–100 µg/mL) in Middlebrook 7H9 broth.
  • Incubate for 7 days at 37°C.
  • Measure fluorescence (excitation 530 nm, emission 590 nm) to determine MIC values. Rifampicin serves as a positive control .

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like ICReDD integrate experimental data with computational workflows to prioritize synthetic routes. For example, reaction path searches identify optimal conditions for thiazolidinone ring formation .

Q. What approaches validate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., M. tuberculosis enoyl-ACP reductase).
  • QSAR modeling using descriptors like logP, polar surface area, and H-bond donors.
  • In vitro mutagenesis to correlate functional group modifications with bioactivity .

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